molecular formula C41H45ClO22 B166287 Ccxgg CAS No. 139906-05-1

Ccxgg

Cat. No.: B166287
CAS No.: 139906-05-1
M. Wt: 925.2 g/mol
InChI Key: VKIASUFWPSUXTH-RGZJCQCWSA-N
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Description

CCXGG is a 5-basepair (bp) nucleotide sequence motif with the variable third position denoted by "X," which can represent any nucleotide (S = C/G, W = A/T, N = any base). This motif is significant in two primary biological contexts:

Restriction Enzymes: this compound serves as a recognition site for a family of restriction enzymes, such as PspGI (CCSGG) and SsoII (CCNGG), which cleave DNA at specific sequences .

Nanopore Sequencing: The this compound sequence is prone to substitution errors during nanopore-based sequencing due to its structural configuration, which complicates the detection of ionic current changes as nucleotides pass through the pore .

The variability at the third position (X) determines sequence specificity in enzymatic activity and influences error rates in sequencing technologies.

Properties

CAS No.

139906-05-1

Molecular Formula

C41H45ClO22

Molecular Weight

925.2 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride

InChI

InChI=1S/C41H44O22.ClH/c42-13-27-31(50)33(52)36(55)40(61-27)59-25-11-19(44)10-24-20(25)12-26(37(58-24)17-4-7-21(45)22(46)9-17)60-41-38(63-39-35(54)30(49)23(47)14-57-39)34(53)32(51)28(62-41)15-56-29(48)8-3-16-1-5-18(43)6-2-16;/h1-12,23,27-28,30-36,38-42,47,49-55H,13-15H2,(H3-,43,44,45,46,48);1H/t23-,27-,28-,30+,31-,32-,33+,34+,35-,36-,38-,39+,40-,41-;/m1./s1

InChI Key

VKIASUFWPSUXTH-RGZJCQCWSA-N

SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O.[Cl-]

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-]

Synonyms

CCXGG
cyanidin 3-(6-(4-coumaroyl)-2-(xylosyl)-glucoside)-5-glucoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nucleotide Sequences

Structural and Functional Similarities

CCXGG belongs to a family of sequences with shared recognition patterns. Key variants include CCSGG , CCWGG , and CCNGG , which differ at the third nucleotide but share overlapping roles in restriction enzyme activity and sequencing challenges.

Table 1: Restriction Enzyme Recognition and Evolutionary Relationships
Enzyme Recognition Site Substrate Specificity Evolutionary Notes
PspGI CCSGG Cleaves CCSGG Evolved from a CCNGG-recognizing ancestor; retains cleavage specificity for methylated DNA
Ecl18kI CCWGG, CCSGG Cleaves both Ancestral to PspGI; broader substrate range
SsoII CCNGG Cleaves CCNGG Closest relative to PspGI; shared ancestor recognized CCNGG

Key Observations :

  • Evolutionary Divergence : PspGI and SsoII share a common ancestor that recognized CCNGG, but PspGI lost the ability to cleave CCNGG during evolution, specializing in CCSGG .
  • Substrate Flexibility : Ecl18kI exhibits broader activity, cleaving both CCWGG and CCSGG, unlike the more specialized PspGI and SsoII .

Nanopore Sequencing Error Profiles

This compound sequences exhibit unique error patterns in nanopore sequencing due to the physicochemical properties of nucleotide combinations.

Table 2: Error Characteristics of this compound vs. Other Sequences
Sequence Error Type Error Frequency Notes
This compound Substitution High Misreads occur between purines (A/G) or pyrimidines (C/T) due to similar pore signals
CCWGG Deletion Moderate Less prone to substitutions but may exhibit deletions in repetitive regions (hypothetical, based on structural analogy)
CCNGG Mismatch Low Stable detection due to distinct current profile (hypothetical, inferred from enzyme specificity)

Key Observations :

  • This compound-Specific Errors: Substitutions in this compound are attributed to the nanopore's difficulty in distinguishing between chemically similar bases (e.g., C vs. T or G vs. A) at the variable "X" position .

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